

# Valtrate (CAS 18296-44-1): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Valtrate** (CAS 18296-44-1), an iridoid isolated from plants of the Valeriana genus. This document collates critical specifications, detailed experimental protocols for the evaluation of its biological activities, and visual representations of its known mechanisms of action, specifically its inhibitory effects on key signaling pathways implicated in cancer.

### **Core Specifications of Valtrate**

**Valtrate** is a well-characterized natural product with a range of biological activities. The following tables summarize its key chemical, physical, and spectral properties.

## **Chemical and Physical Properties**



Property	Value	Source
CAS Number	18296-44-1	Multiple Sources
Molecular Formula	C22H30O8	[1][2]
Molecular Weight	422.47 g/mol	[1][2]
IUPAC Name	[(1S,6S,7R,7aS)-4- (acetyloxymethyl)-1-(3- methylbutanoyloxy)spiro[6,7a- dihydro-1H- cyclopenta[c]pyran-7,2'- oxirane]-6-yl] 3- methylbutanoate	[1]
Synonyms	Valepotriate, Halazuchrome B	[2]
Appearance	Oil	BOC Sciences
Purity	>98% to 99.90%	Cayman Chemical, TargetMol Chemicals Inc.
Solubility	Soluble in DMSO; Slightly soluble in Chloroform and Methanol.	[2]
Storage	Store at -20°C	MedchemExpress

**Spectral Data** 

Spectroscopic Data	Value	Source
UV λmax	256 nm	[2]
Mass Spectrometry	Key fragment ion at m/z 219, corresponding to the baldrinal moiety.	ResearchGate

# **Experimental Protocols**



This section provides detailed methodologies for key experiments to assess the biological activity of **Valtrate**.

#### In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of **Valtrate** on cancer cell lines.

- 1. Materials:
- Valtrate (CAS 18296-44-1)
- Human cancer cell lines (e.g., GLC-4 lung cancer, COLO 320 colorectal cancer)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader
- 2. Procedure:
- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x  $10^3$  to 1 x  $10^4$  cells per well in 100  $\mu$ L of complete DMEM. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of Valtrate in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the culture medium in the wells with 100 μL of medium containing different concentrations of Valtrate. Include a vehicle control (medium with DMSO) and an untreated control.



- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against Valtrate concentration.

#### **Anxiolytic Activity Assessment (Elevated Plus Maze)**

This protocol is used to evaluate the anxiolytic-like effects of **Valtrate** in rodents.

- 1. Materials:
- Valtrate (CAS 18296-44-1)
- Adult male rats or mice
- Elevated Plus Maze (EPM) apparatus (two open arms and two closed arms)
- Vehicle solution (e.g., saline with a small percentage of a solubilizing agent)
- Video tracking software
- 2. Procedure:
- Animal Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer **Valtrate** (e.g., 10 mg/kg) or vehicle solution to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the test.



- Testing: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
- Data Recording: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
- Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100]. An increase in these parameters is indicative of an anxiolytic-like effect.
- Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

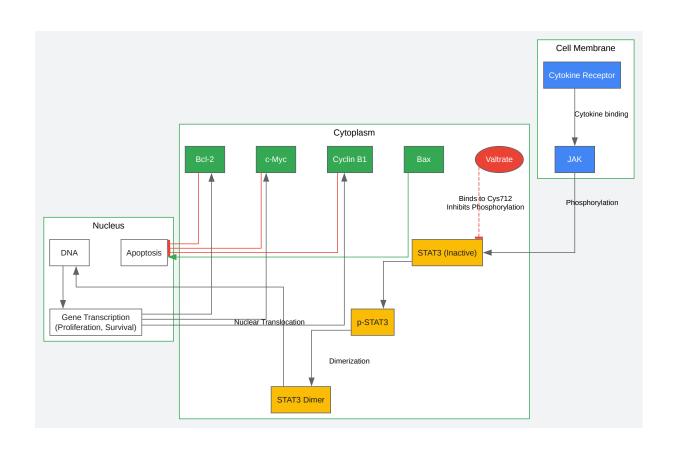
#### **Signaling Pathway Inhibition**

**Valtrate** has been shown to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis.

#### **Inhibition of the STAT3 Signaling Pathway**

**Valtrate** directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key regulator of cancer cell proliferation and survival. Molecular docking studies suggest that **Valtrate** may form a covalent bond with the Cys712 residue in the SH2 domain of STAT3, thereby inhibiting its phosphorylation and subsequent dimerization and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, and the upregulation of pro-apoptotic proteins.





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Caption: Valtrate inhibits the STAT3 signaling pathway.

## Inhibition of the PDGFRA/MEK/ERK Signaling Pathway

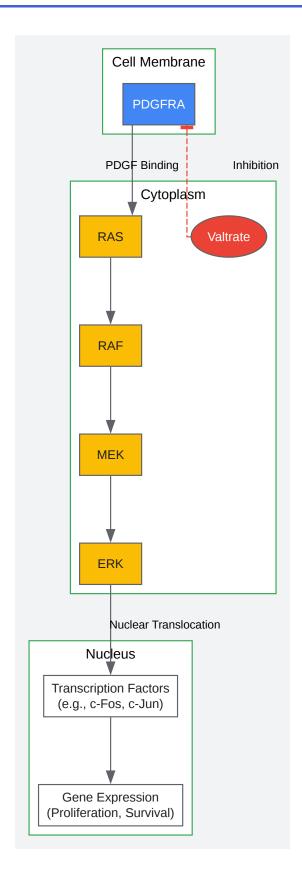


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**Valtrate** has also been demonstrated to inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) mediated MEK/ERK signaling pathway in glioblastoma cells. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway by **Valtrate** leads to decreased proliferation and induction of apoptosis in cancer cells. The precise molecular target of **Valtrate** within this pathway has not been fully elucidated.





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Caption: Valtrate inhibits the PDGFRA/MEK/ERK signaling pathway.



This technical guide provides a solid foundation for researchers and drug development professionals working with **Valtrate**. The compiled data and protocols should facilitate further investigation into its therapeutic potential.

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#### References

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